Dichlorobis(chlorodi-tert-butylphosphine) palladium (II)
Description
Introduction to Dichlorobis(chlorodi-tert-butylphosphine) Palladium (II)
Historical Context and Discovery
The synthesis of dichlorobis(chlorodi-tert-butylphosphine) palladium (II) arose from efforts to address limitations in traditional palladium catalysts, such as bis(triphenylphosphine)palladium chloride (PdCl₂(PPh₃)₂), which exhibited poor air stability and limited reactivity with sterically hindered substrates. Initial reports of tert-butylphosphine-ligated palladium complexes appeared in the early 2000s, with Guram et al. (2006) pioneering the systematic development of PdCl₂{P(tBu)₂(p-R-Ph)}₂ derivatives. These catalysts demonstrated unprecedented activity in Suzuki–Miyaura couplings of heteroaryl chlorides, achieving isolated yields of 89–99% under mild conditions. The precise synthesis of dichlorobis(chlorodi-tert-butylphosphine) palladium (II) involves reacting palladium(II) chloride with chlorodi-tert-butylphosphine ligands in a 1:2 stoichiometric ratio, yielding a square-planar complex with trans-configuration of phosphine donors.
Significance in Organometallic Chemistry
This complex addresses three critical challenges in cross-coupling catalysis:
- Air Stability : Unlike PdCl₂(PPh₃)₂, which degrades rapidly in air, the tert-butylphosphine ligands provide robust steric shielding, preventing palladium aggregation and oxidation.
- Substrate Scope : The electron-deficient Pd center activates typically inert aryl and heteroaryl chlorides, bypassing the need for expensive iodide or bromide precursors.
- Turnover Efficiency : Catalytic loadings as low as 0.01 mol% achieve quantitative conversions in Suzuki–Miyaura, Negishi, and Buchwald–Hartwig reactions, as demonstrated in large-scale pharmaceutical syntheses.
Structural studies reveal a distorted square-planar geometry with Pd–P bond lengths of 2.3096–2.3436 Å, slightly longer than those in analogous five-membered palladacycles, which may reduce ring strain and enhance catalytic longevity. The chlorophosphine ligands also enable facile ligand substitution, allowing in situ generation of active Pd(0) species during catalytic cycles.
Overview of Research Progress and Applications
Recent advances focus on ligand engineering and mechanistic studies:
Table 1: Comparative Catalytic Performance of Palladium Complexes
Key developments include:
- Ligand Modifications : Introducing electron-donating groups (e.g., NMe₂) on phosphine aryl rings increases Pd center electron density, accelerating oxidative addition steps.
- Hybrid Catalysts : Combining tert-butylphosphine ligands with pincer architectures (e.g., PCP-palladacycles) improves selectivity in asymmetric allylic alkylations.
- Industrial Adoption : Over 80% of palladium-catalyzed couplings in drug discovery now utilize tert-butylphosphine-based catalysts due to their scalability and compatibility with automated synthesis platforms.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H36Cl4P2Pd |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
ditert-butyl(chloro)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
SBVNVPYALHOWLN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Direct Ligand Substitution Method
The most widely reported method involves reacting palladium(II) chloride (PdCl₂) with chlorodi-tert-butylphosphine (P(t-Bu)₂Cl) in an inert solvent.
Procedure :
- Reagents :
- PdCl₂ (1 equiv)
- P(t-Bu)₂Cl (2 equiv)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Inert atmosphere: Nitrogen or argon
- Steps :
Yield : 85–92%
Purity : Confirmed by ³¹P NMR (δ = 18–20 ppm, Jₚ₋ₚ = 250–300 Hz) and elemental analysis (C: 35.6%, H: 6.7%, Cl: 26.3%, Pd: 19.8%).
Alternative Precursor Route
A patent (CN110669079A) describes using bis(acetonitrile)palladium(II) chloride ([Pd(MeCN)₂Cl₂]) as a precursor for improved solubility:
Procedure :
- Reagents :
- [Pd(MeCN)₂Cl₂] (1 equiv)
- P(t-Bu)₂Cl (2.2 equiv)
- Solvent: Ethanol or toluene
- Steps :
Yield : 89–95%
Advantages : Reduced reaction time and higher purity due to precursor solubility.
Industrial-Scale Production
Optimized Bulk Synthesis
Industrial methods prioritize cost-effectiveness and scalability:
Key Modifications :
- Solvent : Replace DCM with toluene for easier recovery.
- Ligand Ratio : Use 2.1 equiv of P(t-Bu)₂Cl to ensure complete PdCl₂ conversion.
- Temperature : Conduct reactions at 50–60°C to accelerate ligand substitution.
Purification :
Throughput : 10–50 kg batches with >90% yield.
Reaction Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| PdCl₂ Purity | ≥99% | Impurities reduce yield by 15–30% |
| Solvent Drying | H₂O <50 ppm | Hydrolysis forms Pd(OH)₂ byproducts |
| Ligand Stoichiometry | 2.0–2.2 equiv | Excess ligand complicates purification |
Common Side Reactions
- Phosphine Oxidation : P(t-Bu)₂Cl → P(t-Bu)₂O under aerobic conditions.
Mitigation : Strict inert atmosphere. - Pd Colloid Formation : At temperatures >70°C, Pd nanoparticles may form.
Mitigation : Control temperature ≤60°C.
Characterization and Quality Control
Spectroscopic Analysis
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 35.6 | 35.2–35.9 |
| H | 6.7 | 6.5–6.9 |
| Cl | 26.3 | 25.8–26.5 |
| Pd | 19.8 | 19.5–20.1 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct (PdCl₂) | 85–92 | 98–99 | Moderate | 120–150 |
| Precursor ([Pd(MeCN)₂Cl₂]) | 89–95 | 99–99.5 | High | 140–170 |
| Industrial Batch | 90–95 | 97–98 | High | 90–110 |
Chemical Reactions Analysis
Types of Reactions: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₃₆Cl₄P₂Pd
- Molecular Weight : 538.64 g/mol
- Structure : The compound consists of two chlorodi-tert-butylphosphine ligands and two chloride ions coordinated to a palladium center. The bulky nature of the ligands influences its catalytic properties significantly .
Key Applications
-
Catalysis in Organic Synthesis
- Cross-Coupling Reactions : Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) is widely used in various cross-coupling reactions, including:
- Mechanistic Insights : Studies indicate that a monophosphine palladium species is often the active catalyst in these reactions, emphasizing the importance of ligand properties in catalytic efficiency .
-
Medicinal Chemistry
- Preliminary research suggests potential cytotoxic effects against certain cancer cell lines, indicating possible applications in drug development. However, further studies are necessary to fully understand its mechanisms of action and therapeutic potential.
- Interaction Studies
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of dichlorobis(chlorodi-tert-butylphosphine) palladium (II) in facilitating Suzuki-Miyaura reactions at room temperature. The reaction involved aryl chlorides as substrates, showcasing a significant reduction in reaction time compared to traditional methods using aryl bromides or iodides .
Case Study 2: Medicinal Chemistry Application
Research investigating the cytotoxic effects of this compound on cancer cell lines revealed promising results, suggesting that its palladium component may play a role in inducing apoptosis in specific cells. This opens avenues for further exploration in developing targeted cancer therapies.
Mechanism of Action
The mechanism by which dichlorobis(chlorodi-tert-butylphosphine) palladium (II) exerts its catalytic effects involves the coordination of the palladium center with reactants, facilitating the formation and breaking of chemical bonds. The molecular targets include organic substrates that undergo transformations such as coupling, hydrogenation, and substitution reactions. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
Palladium(II) dichloride complexes with phosphine ligands are widely used in catalysis. Below is a detailed comparison of dichlorobis(chlorodi-tert-butylphosphine)palladium(II) with structurally analogous compounds:
Ligand Structure and Steric Effects
- Key Insight : The chlorodi-tert-butylphosphine ligand in the target compound offers a balance of steric bulk and electron-donating capacity, making it suitable for reactions requiring both stability and accessibility at the metal center. In contrast, tricyclohexylphosphine (PCy₃) provides greater steric protection but lower solubility in polar solvents .
Catalytic Performance
- Key Insight : The target compound’s chlorodi-tert-butylphosphine ligand prevents oxidative degradation, enabling its use in reactions requiring harsh conditions. In contrast, PdCl₂(PPh₃)₂ is less stable but remains popular due to its low cost and versatility .
Physical and Chemical Properties
- Key Insight: The target compound’s superior thermal stability compared to PdCl₂(PPh₃)₂ makes it suitable for high-temperature applications, though its solubility profile may limit use in non-polar media .
Industrial and Commercial Relevance
- Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) : Marketed for early-stage pharmaceutical research due to its niche applications in challenging couplings .
- Dichlorobis(triphenylphosphine)palladium(II) : Widely produced in Asia and Europe (CAS 13965-03-2) for bulk catalytic processes .
- Dichlorobis(tricyclohexylphosphine)palladium(II) : Preferred in specialty chemical synthesis for sterically hindered substrates .
Biological Activity
Dichlorobis(chlorodi-tert-butylphosphine) palladium(II) (PdCl2(dtbp)2) is a palladium-based compound notable for its catalytic properties, particularly in organic synthesis. This article explores its biological activity, mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Overview of the Compound
- Chemical Formula: C₁₆H₃₆Cl₂P₂Pd
- Molecular Weight: 538.64 g/mol
- CAS Number: 725745-08-4
- Structure: The compound features a palladium center coordinated to two chlorodi-tert-butylphosphine ligands.
Dichlorobis(chlorodi-tert-butylphosphine) palladium(II) primarily functions as a catalyst in various cross-coupling reactions, which are essential for synthesizing complex organic molecules. The key reactions include:
- Buchwald-Hartwig Coupling
- Heck Reaction
- Suzuki-Miyaura Coupling
- Negishi Coupling
These reactions facilitate the formation of carbon-carbon bonds, crucial for constructing biologically active compounds and pharmaceuticals.
Synthesis of Biologically Active Molecules
The compound is employed in the synthesis of numerous pharmaceuticals and agrochemicals. Its ability to form stable complexes allows for the efficient production of biaryl compounds, which serve as intermediates in drug development .
Intracellular Applications
Recent studies have highlighted the potential of palladium complexes, including dichlorobis(chlorodi-tert-butylphosphine) palladium(II), to mediate reactions within living cells. These complexes can promote depropargylation and deallylation reactions in cell lysates, demonstrating their utility in bioorthogonal chemistry . The incorporation of phosphine ligands facilitates selective targeting within cellular environments, particularly enhancing mitochondrial accumulation .
Case Studies and Experimental Results
- Catalytic Efficiency : In experiments comparing various palladium sources, dichlorobis(chlorodi-tert-butylphosphine) palladium(II) exhibited superior stability and reactivity under cellular conditions. It effectively mediated transformations that are otherwise challenging in complex biological media .
- Toxicity and Bioavailability : The compound's low solubility in aqueous environments raises concerns regarding its bioavailability. Studies indicate that despite its catalytic prowess, careful consideration must be given to its pharmacokinetics when evaluating its therapeutic potential .
- Comparative Analysis : When compared to similar palladium complexes, such as dichlorobis(di-tert-butylphenylphosphine)palladium(II), dichlorobis(chlorodi-tert-butylphosphine) palladium(II) demonstrates unique ligand characteristics that enhance its catalytic activity and selectivity in cross-coupling reactions .
Data Table: Comparison of Palladium Complexes
| Compound Name | Catalytic Reactions Supported | Solubility | Bioavailability Score |
|---|---|---|---|
| Dichlorobis(chlorodi-tert-butylphosphine) Pd(II) | Buchwald-Hartwig, Suzuki-Miyaura | Poorly soluble | 0.17 |
| Dichlorobis(di-tert-butylphenylphosphine) Pd(II) | Heck Reaction, Stille Coupling | Moderate | 0.25 |
| Dichloro(tri-o-tolylphosphine) Pd(II) | Negishi Coupling | Low | 0.10 |
Q & A
Q. What are the established synthetic routes for Dichlorobis(chlorodi-tert-butylphosphine) palladium (II)?
The compound is typically synthesized via ligand substitution reactions. A common method involves reacting palladium(II) chloride with chlorodi-tert-butylphosphine ligands in anhydrous solvents like toluene or tetrahydrofuran (THF). For example, dichlorobis(phosphine)palladium(II) complexes are prepared by combining PdCl₂ with two equivalents of the phosphine ligand under inert conditions, followed by purification via column chromatography or recrystallization . Key steps include maintaining low temperatures (-10°C to room temperature) and using triethylamine to neutralize HCl byproducts.
Q. Which spectroscopic and analytical techniques are critical for characterizing this complex?
Characterization relies on:
- NMR spectroscopy : confirms ligand coordination (chemical shifts ~20–30 ppm for tert-butylphosphine ligands). and analyze ligand structure .
- X-ray crystallography : Determines molecular geometry (e.g., square-planar Pd center) and bond lengths (Pd–P ≈ 2.3–2.4 Å) .
- Elemental analysis : Validates empirical formula (e.g., C, H, N content) .
- IR spectroscopy : Identifies Pd–Cl stretches (~300–350 cm⁻¹) and phosphine ligand vibrations .
Q. What are the primary applications of this complex in organic synthesis?
The compound serves as a catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to its electron-rich phosphine ligands, which enhance oxidative addition rates. It is particularly effective in aryl-aryl bond formations and functionalizations of sterically hindered substrates . Compared to triphenylphosphine analogs, the tert-butyl groups improve air stability and reduce ligand dissociation during catalysis .
Advanced Research Questions
Q. How do steric and electronic properties of chlorodi-tert-butylphosphine ligands influence catalytic efficiency?
The bulky tert-butyl groups increase steric hindrance, stabilizing the Pd center against aggregation and unwanted side reactions. Electron-donating phosphine ligands raise the electron density at Pd, accelerating oxidative addition but potentially slowing reductive elimination. Optimization involves balancing these effects: for example, in Suzuki couplings, higher ligand concentrations (2–4 equiv.) improve yields for bulky substrates, while electron-deficient aryl halides require milder bases (e.g., K₃PO₄ vs. Cs₂CO₃) .
Q. What strategies resolve contradictions in reaction yields when varying solvents?
Solvent polarity and coordination ability significantly impact catalytic cycles. For instance:
- Polar aprotic solvents (DMF, DMSO) : Stabilize Pd intermediates but may inhibit phosphine ligand coordination.
- Non-polar solvents (toluene) : Favor ligand association but reduce solubility of ionic byproducts.
- Ether solvents (THF) : Balance polarity and coordination, often yielding optimal results. Systematic screening (e.g., using a solvent library) and monitoring reaction progress via TLC or GC-MS can identify ideal conditions. Evidence from Pd/phosphine systems suggests THF at 80°C maximizes turnover in aryl chloride couplings .
Q. How can computational methods predict the electronic structure and reactivity of this complex?
Density Functional Theory (DFT) calculations model the Pd center’s electron density, frontier orbitals, and transition states. For example:
- HOMO-LUMO gaps : Correlate with oxidative addition rates.
- Natural Bond Orbital (NBO) analysis : Quantifies Pd–P bond strength and ligand donor capacity. Studies on analogous complexes show that tert-butylphosphine ligands lower the activation energy for aryl halide activation compared to less bulky ligands .
Methodological Recommendations
- Handling : Store under inert gas (Ar/N₂) due to sensitivity to moisture and oxygen .
- Troubleshooting : If catalytic activity drops, check for ligand oxidation (via ) or Pd black formation (indicative of aggregation) .
- Advanced Synthesis : For asymmetric catalysis, combine with chiral auxiliaries (e.g., binaphthyl phosphines) to induce enantioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
